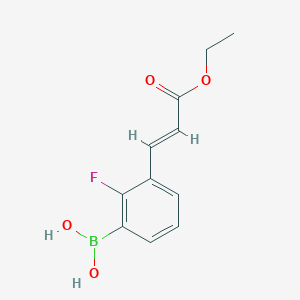

E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound, also known as ethyl (2E)-3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate, is a boronic ester . It’s a liquid at room temperature and is stored at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19BO4/c1-6-14-9(13)7-8-12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3/b8-7+ .Chemical Reactions Analysis

Boronic esters, including this compound, are susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH .Physical And Chemical Properties Analysis

This compound has a molecular weight of 226.08 . It’s a liquid at room temperature and is stored at 2-8°C . The predicted boiling point is 236.8±42.0 °C and the predicted density is 1.01±0.1 g/cm3 .Scientific Research Applications

Performance of Various Activators in Ethylene Polymerization

Ethylisobutylaluminoxane and its analogues, derived from triethylaluminum/triisobutylaluminum and boronic acids (including similar compounds), are used as cocatalysts in ethylene polymerization. This process, catalyzed by an iron complex, produces polyethylene with high molecular weight and narrow molecular weight distribution. The activators significantly influence the polymerization activity and the molecular weight of the resultant polyethylene, suggesting the pivotal role of stereo and electronic effects in improving performance (Wang et al., 2004).

Synthesis of 3-Fluorofuran-2(5H)-ones

The study explores the transformation of 2-fluoroalk-2-enoates into 3-fluorofuran-2(5H)-ones using Z/E photoisomerization followed by acid-catalyzed cyclization. The process highlights the synthetic versatility and potential of compounds, like E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid, in creating novel fluorinated building blocks for various applications (Pomeisl et al., 2007).

Facile Synthesis of Aryl Boronic Acids

A scalable synthesis method for aryl boronic acids, including 2-fluorophenylboronic acid analogues, is highlighted, showcasing their importance in material synthesis. The method involves halodeboronation, demonstrating the general applicability of this transformation for generating valuable chemical intermediates (Szumigala et al., 2004).

Applications in Supramolecular Chemistry and Catalysis

Boric Acid in Ring-Opening Polymerization

Boric acid and its derivatives, similar to phenylboronic acids, are used as metal-free biocatalysts for ring-opening polymerization of cyclic esters. The process is relevant for synthesizing polymers like poly(e-caprolactone) and illustrates the broader potential of boronic acids in catalytic applications (Ren et al., 2015).

Tautomeric Equilibrium in Phenylboronic Acids

The study investigates the tautomeric equilibrium in functionalized phenylboronic acids, providing insights into their dynamic behavior in solution. Such understanding is crucial for their applications in designing supramolecular assemblies and sensors (Luliński et al., 2007).

Supramolecular Assemblies with Phenylboronic Acids

Phenylboronic acids are involved in the design and synthesis of supramolecular assemblies, facilitated by hydrogen bonding interactions. These assemblies have implications in creating novel materials with specific properties (Pedireddi & Seethalekshmi, 2004).

Applications in Organic Synthesis and Chemical Analysis

Palladium-Catalyzed Synthesis

Palladium-catalyzed cascade reactions involving compounds like 2-fluorophenylboronic acid derivatives are used to construct complex molecular skeletons. Such reactions highlight the role of these compounds in facilitating efficient and selective organic synthesis processes (Xiong et al., 2019).

Spectroscopic Studies for Adsorption Mechanisms

Spectroscopic methods, including FT-IR and Raman, are employed to study the adsorption mechanisms of phenylboronic acids (and related compounds) on surfaces. These studies are crucial for understanding surface interactions in various chemical and material science applications (Piergies et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

Boronic acids and their esters are generally known for their ability to form reversible covalent complexes with proteins, enzymes, and receptors that have diol-containing side chains .

Mode of Action

Boronic acids and their esters, including this compound, are known to interact with their targets through the formation of boronate esters . These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Boronic acids and their esters are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . They are also involved in the protodeboronation of alkyl boronic esters .

Pharmacokinetics

It’s important to note that boronic acids and their esters are generally marginally stable in water, which could potentially affect their bioavailability .

Result of Action

The compound’s ability to form boronate esters with diol-containing molecules could potentially lead to changes in the function of these molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of E-3-(2-Ethoxycarbonylvinyl)-2-fluorophenylboronic acid. For instance, the compound’s stability can be affected by the pH of its environment . Additionally, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .

properties

IUPAC Name |

[3-[(E)-3-ethoxy-3-oxoprop-1-enyl]-2-fluorophenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BFO4/c1-2-17-10(14)7-6-8-4-3-5-9(11(8)13)12(15)16/h3-7,15-16H,2H2,1H3/b7-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBNJUUPTXWOBAA-VOTSOKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C=CC(=O)OCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B(C1=C(C(=CC=C1)/C=C/C(=O)OCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine](/img/structure/B2356169.png)

![1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole-5-thiol](/img/structure/B2356173.png)

![2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2356175.png)

![1-[4-(furan-2-carbonyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2356176.png)

![1,3-Bis(3-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2356177.png)

![3-[3-(4-fluorophenyl)-1H-pyrazol-1-yl]propan-1-amine](/img/no-structure.png)

![N-[2-[(3R,5S)-3,5-Dimethylazepan-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2356180.png)

![N'-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2356186.png)

![5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-3-carboxamide](/img/structure/B2356187.png)

![2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2356191.png)